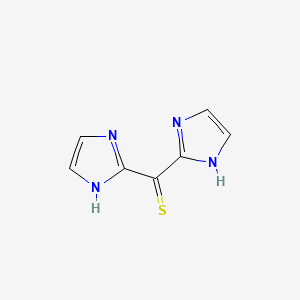

Thiocarbonyl diimidazole

Beschreibung

Historical Context and Initial Reports on Thiocarbonyl Diimidazole Synthesis and Reactivity

The synthesis of this compound is achieved through the reaction of thiophosgene (B130339) with two equivalents of imidazole (B134444). wikipedia.orglifechempharma.commoltuslab.comwikipedia.org This method provides a straightforward route to the stable, solid reagent, thereby circumventing the hazards associated with handling gaseous thiophosgene directly.

While the reagent was known, its prominence in organic synthesis grew substantially with its application in two major named reactions. In 1963, E. J. Corey and Roland A. E. Winter reported a novel, stereospecific method for converting 1,2-diols into olefins. wikipedia.orgwikipedia.orgyoutube.com This reaction, now known as the Corey-Winter Olefin Synthesis, involves the treatment of a diol with TCDI to form a cyclic thionocarbonate. nrochemistry.comjk-sci.com This intermediate is then decomposed, typically using a phosphite (B83602) ester, to yield the corresponding alkene in a stereospecific manner. nrochemistry.comorganic-chemistry.org

A decade later, in 1975, Sir Derek Barton and Stuart W. McCombie introduced a radical-based deoxygenation of alcohols, a transformation now called the Barton-McCombie Deoxygenation. jk-sci.comwikipedia.org In this reaction, an alcohol is first converted to a thiocarbonyl derivative, such as a xanthate or an imidazolide (B1226674). TCDI proved to be an effective reagent for this initial conversion, forming an imidazole-1-thiocarbonyl derivative from the alcohol. chemicalbook.commoltuslab.com This derivative then undergoes a radical chain reaction, typically with tributyltin hydride, to replace the hydroxyl group with a hydrogen atom. jk-sci.comoakwoodchemical.com These initial reports established TCDI as a key reagent for olefination and deoxygenation reactions, paving the way for its broader application.

Fundamental Role of this compound as a Thiocarbonylating and Coupling Reagent

The primary function of this compound in organic synthesis is as a thiocarbonyl transfer or "thiocarbonylating" agent. cdnsciencepub.com It efficiently introduces a C=S group into various molecules by reacting with nucleophiles like alcohols, amines, and thiols. The imidazole moieties are easily displaced, making TCDI a highly effective and more manageable alternative to thiophosgene. lifechempharma.comchemicalbook.com

Key applications as a thiocarbonylating and coupling reagent include:

Synthesis of Thioamides and Thiocarbamates : TCDI reacts readily with primary and secondary amines to form thioamides and thiocarbamates, which are important functional groups in medicinal chemistry and material science. wikipedia.orgchemicalbook.com

Formation of Cyclic Thionocarbonates : As a cornerstone of the Corey-Winter Olefin Synthesis, TCDI reacts with vicinal diols to produce cyclic thionocarbonates. chemicalbook.comnrochemistry.commoltuslab.com

Deoxygenation of Alcohols : In the Barton-McCombie reaction, TCDI converts alcohols into thiocarbonyl derivatives (imidazolides), which are essential intermediates for the reductive cleavage of C-O bonds. chemicalbook.comjk-sci.com

Peptide Coupling : Analogous to its oxygen counterpart CDI, TCDI has been used as a coupling agent in peptide synthesis, linking amino acids together. wikipedia.orglifechempharma.commoltuslab.com

The table below summarizes the fundamental reactions involving TCDI.

| Reaction Type | Substrate(s) | Reagent(s) | Product Type | Significance |

| Thiocarbonylation | Vicinal Diol | TCDI | Cyclic Thionocarbonate | Key intermediate in Corey-Winter Olefin Synthesis. nrochemistry.com |

| Deoxygenation | Secondary Alcohol | 1. TCDI2. Bu₃SnH, AIBN | Alkane | Forms thiocarbonyl derivative for Barton-McCombie reaction. chemicalbook.comjk-sci.com |

| Thioamide Synthesis | Amine | TCDI | Thioamide | Safer alternative to thiophosgene for thioacylation. wikipedia.orgchemicalbook.com |

| Peptide Coupling | Amino Acids | TCDI | Peptide | Sulfur analogue to CDI for forming peptide bonds. lifechempharma.commoltuslab.com |

Scope and Significance of this compound in Contemporary Organic Chemistry Research

The utility of this compound extends far beyond its initial applications and continues to be significant in modern research. Its reliability and versatility make it a valuable tool in several advanced areas of organic chemistry.

Total Synthesis of Natural Products : TCDI remains a crucial reagent in the synthesis of complex molecules. For instance, it has been employed in the enantioselective total synthesis of alkaloids such as (+)-hapalindole Q, welwitindolinone A, and 12-epi-fischerindole U. chemicalbook.commoltuslab.comsigmaaldrich.com Its role in the Barton-McCombie deoxygenation was critical in the total synthesis of pallescensin B. wikipedia.orgchemeurope.com

Polymer Chemistry : In the field of polymer science, TCDI is used to prepare chain transfer agents (CTAs) for Reversible Addition-Fragmentation chain Transfer (RAFT) and Macromolecular Design via the Interchange of Xanthates (MADIX) polymerizations. moltuslab.comacs.org It facilitates the synthesis of various dithiocarbamates, trithiocarbonates, and xanthates, which are essential for controlling these advanced polymerization processes. chemicalbook.comsigmaaldrich.com More recently, TCDI itself has been used as a comonomer in radical copolymerization to create degradable vinyl polymers. acs.org

Modern Methodological Developments : Research continues to refine and expand the reactions involving TCDI. A significant recent development is the creation of tin-free Barton-McCombie deoxygenation protocols that use visible-light photoredox catalysis, where TCDI is used to form the necessary O-thiocarbamate intermediate. researchgate.net Furthermore, detailed mechanistic studies are still uncovering new aspects of its reactivity. For example, research published in 2024 explored the mechanism of imidazole autocatalysis in TCDI-mediated coupling reactions, providing deeper insight that can lead to improved process optimization. acs.orgacs.orgresearchgate.net

Analytical Chemistry : TCDI has found applications as a derivatizing agent in analytical methods. It is used in capillary electrophoresis for the rapid detection of total homocysteine and cysteine in human plasma, showcasing its utility beyond traditional synthesis. chemicalbook.com

The table below highlights some of the contemporary applications of TCDI.

| Research Area | Application of TCDI | Example(s) |

| Natural Product Synthesis | Deoxygenation and olefination steps in complex syntheses. | Synthesis of (+)-hapalindole Q, welwitindolinone A, and pallescensin B. chemicalbook.comwikipedia.org |

| Polymer Chemistry | Synthesis of Chain Transfer Agents (CTAs) for RAFT/MADIX polymerization. | Preparation of dithiocarbamates, xanthates, and trithiocarbonates. moltuslab.comacs.org |

| Polymer Chemistry | Used as a comonomer to create degradable polymers. | Radical copolymerization with tert-butyl acrylate (B77674) and styrene. acs.org |

| Methodological Development | Development of tin-free radical deoxygenation reactions. | Visible-light photoredox catalyzed Barton-McCombie reaction. researchgate.net |

| Mechanistic Chemistry | Investigation of reaction pathways and catalysis. | Study of imidazole autocatalysis in TCDI-mediated couplings. acs.orgacs.org |

| Analytical Chemistry | Derivatization of biological thiols for detection. | Analysis of plasma homocysteine and cysteine via capillary electrophoresis. chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H6N4S |

|---|---|

Molekulargewicht |

178.22 g/mol |

IUPAC-Name |

bis(1H-imidazol-2-yl)methanethione |

InChI |

InChI=1S/C7H6N4S/c12-5(6-8-1-2-9-6)7-10-3-4-11-7/h1-4H,(H,8,9)(H,10,11) |

InChI-Schlüssel |

SIISYXWWQBUDOP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(N1)C(=S)C2=NC=CN2 |

Herkunft des Produkts |

United States |

Synthetic Pathways and Preparation Methods for Thiocarbonyl Diimidazole

Synthesis of Thiocarbonyl Diimidazole from Imidazole (B134444) and Thiophosgene (B130339) Equivalents

The most common and commercially practiced method for synthesizing this compound involves the reaction of imidazole with a thiophosgene equivalent. wikipedia.orglifechempharma.commoltuslab.com This approach is favored for its efficiency and relatively straightforward procedure.

A prevalent alternative to the highly toxic thiophosgene is the use of thiocarbonyl transfer reagents. cbijournal.com These reagents, while often not as readily available as thiophosgene, provide a safer route to this compound and its derivatives. cbijournal.com Examples of such reagents include thiocarbonylditriazole and di-2-pyridyl thionocarbonate. cbijournal.comtandfonline.com

The direct thiocarbonylation of imidazole using carbon disulfide represents a key synthetic strategy. This method often requires the use of activating agents to facilitate the reaction. For instance, the reaction of primary amines with carbon disulfide can be promoted by various reagents such as mobile composition of material (MCM)-41-1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), Zn/Al2O3, and 1-(methyldithiocarbonyl)imidazole. researchgate.net While these examples focus on the synthesis of thioureas, the underlying principle of activating carbon disulfide for reaction with an amine (in this case, imidazole) is relevant.

Another approach involves the in-situ formation of a dithiocarbamate (B8719985) salt from an amine and carbon disulfide, which is then treated with a catalyst like ferrous sulfate (B86663) to yield the isothiocyanate. tandfonline.com This methodology could potentially be adapted for the synthesis of this compound.

The use of triphosgene (B27547), a safer alternative to phosgene, in combination with a sulfur transfer reagent presents another synthetic pathway. Triphosgene has been utilized as a dehydrosulfurization agent in the preparation of isothiocyanates from dithiocarbamates. cbijournal.com This suggests a possible route where imidazole could first react with a sulfur source, followed by reaction with triphosgene or diphosgene to form the thiocarbonyl linkage. However, direct evidence for the synthesis of this compound using this specific combination of reagents is not prevalent in the provided search results. The more established method remains the direct reaction with thiophosgene or its equivalents. wikipedia.orglifechempharma.commoltuslab.com

Alternative and Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing thiocarbonyl compounds. One such approach involves solvent-free reactions. For example, the synthesis of various ferrocenyl derivatives from ferrocenylcarbinols and N,N'-thiocarbonyldiimidazole has been achieved by simply grinding the substrates together at room temperature. researchgate.net This highlights a potential for solvent-free synthesis of this compound itself.

Microwave-assisted synthesis is another green technique that has been applied to the preparation of isothiocyanates, often reducing reaction times and improving yields. tandfonline.com The use of Lawesson's reagent under microwave irradiation for the thionation of isocyanides is a notable example. tandfonline.com Such methods could potentially be adapted for the synthesis of this compound. Furthermore, performing reactions in aqueous media, where possible, aligns with green chemistry principles. mdpi.com

Preparation of Substituted this compound Analogs and Related N,N'-Thiocarbonyldi(azole) Derivatives

The synthesis of substituted this compound analogs and related N,N'-thiocarbonyldi(azole) derivatives allows for the fine-tuning of the reagent's reactivity and properties.

The synthesis of N,N'-thiocarbonyldi(azole) derivatives extends to other azoles beyond imidazole. For instance, 1,1'-thiocarbonylbis(1,2,4-triazole) has been synthesized and utilized in reactions with nitrones to produce thioamides. cdnsciencepub.com The general synthetic approach often involves the reaction of the corresponding azole with a thiocarbonyl transfer agent. The reactivity of these azolides is influenced by the nature of the azole ring, with triazolides and tetrazolides being more reactive than imidazolides. ethernet.edu.et The synthesis of N-alkynyl azoles has also been explored through various methods, including elimination reactions and cross-coupling. nih.gov

Substituents on the azole ring have a significant impact on the reactivity of N,N'-thiocarbonyldi(azole) derivatives. The electronic nature of the substituent influences the electron-withdrawing effect on the carbonyl group and the leaving group ability of the azole unit. ethernet.edu.et For example, benzoanellation, as seen in benzimidazolides and benzotriazolides, reduces the reactivity towards nucleophilic attack compared to their non-annulated counterparts. ethernet.edu.et

In the case of substituted benzimidazoles, electron-rich substituents can facilitate reactions. For instance, the synthesis of dimethylated iodonium (B1229267) salts from 5,6-dimethylbenzimidazole (B1208971) proceeded in good yield under milder conditions compared to the unsubstituted analog. nih.gov Conversely, electron-deficient substituents can hinder reactions, as seen with the unsuccessful synthesis of a dibrominated salt. nih.gov This demonstrates that the electronic properties of the substituents on the azole ring are a critical factor in the synthesis and subsequent reactivity of these compounds.

Mechanistic Investigations of Thiocarbonyl Diimidazole Mediated Transformations

General Reaction Mechanisms: Nucleophilic Attack and Imidazole (B134444) Elimination

The reactions mediated by 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) are characterized by the initial nucleophilic attack on the thiocarbonyl carbon, followed by the elimination of an imidazole group. Current time information in Dallas, TX, US.acs.org TCDI serves as a safer and effective alternative to the highly toxic thiophosgene (B130339) for the transfer of a thiocarbonyl group. acs.org The general transformation involves the displacement of the two imidazole moieties by nucleophiles. This reactivity is central to its application in various syntheses, such as the Corey-Winter olefin synthesis and the Barton-McCombie deoxygenation. Current time information in Dallas, TX, US.acs.org

Stepwise Mechanisms vs. Concerted Pathways

The sequence of bond-forming and bond-breaking events in TCDI-mediated reactions can occur through either a stepwise or a concerted pathway. In a stepwise mechanism, a tetrahedral intermediate is formed upon the initial nucleophilic attack, which then collapses in a subsequent step to eliminate the leaving group. In contrast, a concerted mechanism involves the simultaneous formation of the new bond and cleavage of the bond to the leaving group, proceeding through a single transition state.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these pathways. For instance, in the context of related acyl transfer reactions, DFT calculations have been used to compare the activation energies of stepwise and concerted mechanisms, often revealing a preference for one pathway depending on the specific substrates and conditions. researchgate.netnih.gov For the aminolysis of related anhydrides, computational studies have shown that a concerted mechanism for the non-catalyzed reaction has a lower activation energy than a stepwise pathway. In the case of catalysis by a second amine molecule, an asynchronous proton transfer is observed.

The reaction of TCDI with nucleophiles like amines to form isothiocyanates or thioureas likely proceeds through a stepwise mechanism involving a tetrahedral intermediate. The initial nucleophilic attack of the amine on the thiocarbonyl carbon of TCDI forms this intermediate. Subsequent elimination of an imidazole anion leads to the product. The nature of the nucleophile and the reaction conditions can influence the lifetime and stability of this intermediate.

Role of Imidazole as a Leaving Group and its Regeneration

Imidazole is an effective leaving group in these transformations due to its ability to stabilize the negative charge that develops upon its departure, a consequence of the aromaticity of the imidazolate anion. The pKaH of imidazole is approximately 7.1, indicating it is a moderately strong base and, consequently, its conjugate acid is a reasonably good leaving group. purdue.edu The facility with which the imidazole groups are displaced is a key feature of TCDI's reactivity. Current time information in Dallas, TX, US.acs.org

In many TCDI-mediated reactions, the eliminated imidazole does not merely act as a byproduct but actively participates in the reaction, a phenomenon known as autocatalysis. acs.org Recent mechanistic studies have proposed that imidazole can function as a nucleophilic catalyst. acs.org In this role, an external imidazole molecule attacks the thiocarbonyl carbon of TCDI, displacing one of the original imidazole rings and forming a highly reactive cationic intermediate. This intermediate is then more susceptible to attack by the primary nucleophile (e.g., an amine).

The regeneration of the catalytic imidazole is a crucial aspect of this cycle. After the primary nucleophile has added to the activated intermediate, the original catalytic imidazole is expelled, allowing it to re-enter the catalytic cycle. This process has been supported by kinetic studies showing inverse first-order kinetics with respect to the imidazole anion and by experiments with deuterated imidazole which show the release of free imidazole from TCDI. acs.org In some contexts, such as the curing of epoxy resins, imidazoles have been shown to be regenerated through N-dealkylation of imidazolium (B1220033) intermediates. researchgate.net

Kinetic Studies and Reaction Rate Determinants for Thiocarbonyl Diimidazole Reactions

Kinetic studies provide quantitative insights into the factors that control the speed of TCDI-mediated reactions. The development of mechanism-based kinetic models has been crucial for understanding and optimizing these processes, for instance, in the synthesis of mixed thioureas where undesired side reactions can occur. researchgate.net

A key finding in the TCDI-mediated coupling of aniline (B41778) is the observation of imidazole autocatalysis. researchgate.net The kinetic model for this reaction includes this autocatalytic pathway. It has been observed that the reaction exhibits inverse first-order kinetics with respect to the imidazole anion, which supports a mechanism where the buildup of the imidazolate ion inhibits the reaction. acs.org

The rate of reaction is also highly dependent on the nature of the nucleophile. For example, in the reaction of TCDI with alcohols, the reactivity can be slow, sometimes requiring activation of the alcohol to enhance its nucleophilicity. utoronto.ca The presence of certain functional groups on the nucleophile can also dramatically affect the reaction time. For instance, N-benzoylated nucleosides react significantly slower with TCDI compared to their non-benzoylated counterparts. utoronto.ca

While specific rate constants for many TCDI reactions are not always readily available in the literature, relative reactivity can often be inferred. The table below summarizes some qualitative and quantitative kinetic findings.

| Reaction / Condition | Kinetic Observation | Rate Determinant | Reference(s) |

| TCDI with Aniline | Imidazole autocatalysis observed. Inverse first-order kinetics with respect to imidazole anion. | Concentration of imidazole and imidazole anion. | acs.org, researchgate.net |

| TCDI with N-benzoylguanosine | Reaction time of 70 hours for completion. | Steric hindrance and electronic effects of the N-benzoyl group. | utoronto.ca |

| TCDI with Guanosine (no N-benzoyl) | Reaction time of 4 hours for completion. | Unhindered nucleophile. | utoronto.ca |

| TCDI with Nitrones in Benzene with Pyridine (B92270) | Reaction time halved compared to no pyridine. | Catalysis by pyridine. | nih.gov |

Influence of Solvent Polarity and Reaction Conditions on Mechanism and Selectivity

The choice of solvent and the reaction conditions, such as temperature, can have a profound impact on the mechanism and selectivity of TCDI-mediated transformations. Solvents can influence reaction rates and equilibria by solvating reactants, intermediates, and transition states differently.

In the reaction of nitrones with TCDI, it was found that solvent polarity had no significant effect on the yield, with similar results obtained in benzene, chlorobenzene, and ethyl acetate (B1210297). nih.gov However, in other systems, solvent choice is critical. For instance, in the deoxygenation of alcohols via imidazolides, reactions are typically conducted in refluxing tetrahydrofuran (B95107) (THF) or 1,2-dichloroethane, though solvents like acetonitrile, toluene, and N,N-dimethylformamide (DMF) are also used. utoronto.ca The use of more polar solvents like DMF or methyl sulfoxide (B87167) can sometimes increase the rate of slow reactions. researchgate.net

The effect of solvent on stereoselectivity can also be significant. In certain decarboxylative vinylations, a switch from polar to non-polar solvents resulted in a dramatic change from E- to Z-selectivity. nih.gov This highlights the subtle but powerful role of the solvent in controlling the reaction outcome. While a direct correlation with simple solvent polarity parameters is not always straightforward, the empirical solvent polarity scale ET(30) can sometimes provide predictive value. nih.gov

The following table summarizes the influence of different solvents on a selection of reactions.

| Reaction | Solvent | Temperature | Observation | Reference(s) |

| TCDI with Nitrones | Benzene, Chlorobenzene, Ethyl Acetate | Room Temperature | Similar yields, indicating low dependence on solvent polarity. | nih.gov |

| TCDI with Alcohols | Tetrahydrofuran (THF), 1,2-Dichloroethane | Reflux | Standard conditions for imidazolide (B1226674) formation. | utoronto.ca |

| TCDI with Alcohols | N,N-Dimethylformamide (DMF), Methyl Sulfoxide | Elevated | Increased reaction rate for slow reactions. | researchgate.net |

| Decarboxylative Vinylation | Acetonitrile, DMA | Room Temperature | Good E-selectivity. | nih.gov |

| Decarboxylative Vinylation | Toluene, Benzene, Chlorobenzene | Room Temperature | Good Z-selectivity. | nih.gov |

Catalytic Effects and Cocatalyst Roles in this compound-Mediated Processes

The efficiency of TCDI-mediated reactions can often be significantly enhanced by the use of catalysts or cocatalysts. As previously discussed, imidazole itself can act as an autocatalyst. acs.orgresearchgate.net Beyond this, other nucleophilic catalysts are commonly employed.

4-Dimethylaminopyridine (DMAP) is a well-known and highly effective acylation catalyst that can also accelerate reactions involving TCDI. montana.edu The catalytic prowess of DMAP is attributed to its ability to act as a nucleophile, reacting with the thiocarbonyl center to form a more reactive N-thiocarbonylpyridinium salt. This intermediate is a more potent thiocarbonyl transfer agent than TCDI itself. The increased reactivity is due to resonance stabilization and charge delocalization in the pyridinium (B92312) salt intermediate. researchgate.net

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is another base that has been shown to be an effective nucleophilic catalyst in related transformations, such as the amidation of acyl imidazoles. researchgate.net Although often considered a non-nucleophilic base, DBU can function as a potent nucleophilic catalyst, in some cases outperforming DMAP. researchgate.net The proposed mechanism involves the nucleophilic attack of DBU on the carbonyl or thiocarbonyl center, forming a highly reactive acyl- or thioacyl-DBU intermediate.

The table below compares the effects of different catalysts on TCDI and related reactions.

| Catalyst | Role | Mechanism of Action | Relative Efficiency | Reference(s) |

| Imidazole | Autocatalyst | Nucleophilic catalysis via formation of a cationic TCDI species. | Baseline for autocatalyzed reaction. | acs.org, researchgate.net |

| Pyridine | Base Catalyst | Assists in the elimination step. | Modest rate enhancement. | nih.gov |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Forms a highly reactive N-thiocarbonylpyridinium salt. | High rate enhancement (can be up to 10,000-fold vs. pyridine in acylations). | researchgate.net, montana.edu |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Nucleophilic Catalyst | Forms a highly reactive thioacyl-DBU intermediate. | Very high rate enhancement, especially for unreactive nucleophiles. | researchgate.net |

Computational Chemistry Insights into Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving TCDI. researchgate.netnih.gov These theoretical studies provide valuable insights into the structures of intermediates and transition states, as well as the energetics of different reaction pathways, which can be difficult to determine experimentally.

DFT calculations have been used to support the proposed mechanism of imidazole autocatalysis in TCDI-mediated couplings. acs.org By modeling the reaction of TCDI and aniline, researchers have been able to identify potential nucleophilic catalysts and rationalize their enhanced reactivity. acs.org These models can calculate the activation barriers for different proposed mechanisms (e.g., acid-catalyzed, base-catalyzed, or nucleophilic catalysis) and compare them to experimental observations. For the TCDI-aniline reaction, the nucleophilic catalysis pathway involving a cationic TCDI intermediate was found to be the most favorable. acs.org

Furthermore, computational studies can predict the geometries of transition states, providing a three-dimensional picture of the bond-forming and bond-breaking processes. For example, calculations on related systems have been used to determine whether a reaction proceeds via a concerted or stepwise mechanism by locating the relevant transition states and intermediates on the potential energy surface. researchgate.net The calculated activation energies (ΔG‡) for these pathways allow for a quantitative comparison of their feasibility.

The following table presents representative data from computational studies on thiocarbonyl reactions.

| Reaction System | Computational Method | Finding | Calculated Energy (kcal/mol) | Reference(s) |

| Dimerization of Thiophosgene S-imides | DFT | Head-to-head cyclodimerization is favored. | - | researchgate.net |

| Addition of Carbenes to Thioketones | wb97xd/6-311g(d,p)(PCM) | Reaction on >C=S bond is favored over >C=O bond. | ΔG‡ ≈ 10 (for >C=S) vs. >18 (for >C=O) | nih.gov |

| Dienyne Reductive Radical Cyclization | UB3LYP/SDD-6-311+G(d,p) | Radical addition to C6' is kinetically and thermodynamically favored. | ΔG‡ = 9.5 | pku.edu.cn |

| TCDI-Aniline Coupling | DFT-based model | Identification of effective nucleophilic catalysts. | - | acs.org |

Applications of Thiocarbonyl Diimidazole in Organic Synthesis: a Comprehensive Overview

Conversion of Hydroxyl Groups to Thiocarbonyl Derivatives

Thiocarbonyl diimidazole (TCDI) has emerged as a versatile reagent in modern organic synthesis, primarily for the activation of hydroxyl groups. Its utility lies in the efficient conversion of alcohols into various thiocarbonyl derivatives, which serve as key intermediates in a range of synthetic transformations. The imidazole (B134444) groups of TCDI are excellent leaving groups, facilitating the reaction of the thiocarbonyl moiety with nucleophilic alcohols. This initial activation step opens up pathways for deoxygenation, the formation of carbon-carbon double bonds, and the introduction of sulfur-containing functional groups.

Synthesis of Thionocarbonates from Alcohols

The reaction of alcohols with this compound provides a straightforward route to thionocarbonates. This transformation is particularly valuable in the context of the Corey-Winter olefin synthesis, where vicinal diols are converted into cyclic thionocarbonates. libretexts.org The treatment of a 1,2-diol with TCDI leads to the formation of a 1,3-dioxolane-2-thione. libretexts.org Subsequent decomposition of this cyclic thionocarbonate, typically mediated by a phosphorus-based reagent, results in a stereospecific elimination to furnish the corresponding alkene. libretexts.org

Beyond cyclic thionocarbonates from diols, individual alcohols can also be converted to their corresponding O-alkyl thiocarbonylimidazole derivatives. These intermediates are pivotal for subsequent deoxygenation reactions. The general procedure involves reacting the alcohol with one equivalent of TCDI, often under reflux conditions in a suitable solvent like tetrahydrofuran (B95107) or dichloroethane. libretexts.org

Formation of Dithiocarbonates (Xanthates) and their Applications

Dithiocarbonates, commonly known as xanthates, are another important class of thiocarbonyl derivatives accessible from alcohols using this compound. These compounds are key intermediates in the widely used Barton-McCombie deoxygenation reaction. While the classical preparation of xanthates often involves the reaction of an alcohol with sodium hydride and carbon disulfide, followed by treatment with an alkyl halide, TCDI offers an alternative activation pathway.

Detailed research has demonstrated the synthesis of dithiocarbonates from specific types of alcohols. For instance, the reaction of ferrocenylcarbinols with TCDI has been shown to produce S,S-bis(ferrocenylmethyl)dithiocarbonate. This reaction proceeds by grinding the alcohol and TCDI together at room temperature. Similarly, other ferrocenyl alcohols, such as 1-ferrocenylbutanol and ω-ferrocenyl alcohols, have been successfully converted to their corresponding dithiocarbonate derivatives using this methodology.

The primary application of these dithiocarbonates in the context of TCDI chemistry is as precursors for radical-mediated deoxygenation, as will be discussed in section 4.1.4.1.

Preparation of Thiocarbamates via Alcohol-Amine Cross-Coupling

This compound is also a valuable reagent for the synthesis of thiocarbamates, which can be achieved through a cross-coupling reaction involving an alcohol and an amine. libretexts.org This transformation typically proceeds in a stepwise manner. First, the alcohol is activated with TCDI to form an O-alkyl thiocarbonylimidazole intermediate. This reactive intermediate is then treated with an amine, which displaces the imidazole group to yield the desired thiocarbamate. This sequential approach allows for the controlled formation of unsymmetrical thiocarbamates. While direct one-pot procedures involving the simultaneous addition of the alcohol, amine, and TCDI are less commonly described, the stepwise activation and subsequent aminolysis provide a reliable route to these important sulfur- and nitrogen-containing compounds.

Deoxygenation Reactions of Alcohols via this compound Intermediates

One of the most significant applications of this compound is in the deoxygenation of alcohols, a fundamental transformation in organic synthesis that involves the replacement of a hydroxyl group with a hydrogen atom. TCDI facilitates this process by converting the alcohol into a thiocarbonyl derivative, which is then amenable to reductive cleavage.

Radical-Mediated Deoxygenations (e.g., Barton-McCombie Type Reactions)

The Barton-McCombie deoxygenation is a powerful radical-based method for the removal of hydroxyl groups, and this compound is a key reagent in this process. libretexts.org The reaction is particularly effective for secondary alcohols. libretexts.org In the first step, the alcohol is treated with TCDI to form an imidazole-1-thiocarbonyl derivative, also known as an imidazolide (B1226674). libretexts.org This reaction is typically carried out under neutral or near-neutral conditions, for example, by refluxing in a suitable solvent at around 65°C. libretexts.org

In the second step, the formed imidazolide is subjected to a radical chain reaction. The most common reagent for this is tri-n-butyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The tributyltin radical attacks the thiocarbonyl sulfur atom, leading to the fragmentation of the C-O bond and the formation of an alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the deoxygenated product and regenerate the tributyltin radical, thus propagating the chain reaction. The tolerance of this reaction to various functional groups is a significant advantage. libretexts.org

| Starting Material | Reagents | Product | Yield |

| Secondary Alcohol | 1. TCDI, reflux | Alkane | Good to Excellent |

| 2. Bu₃SnH, AIBN | |||

| Ferrocenylmethanol | TCDI (grinding) | S,S-bis(ferrocenylmethyl)dithiocarbonate | Not specified |

| 1-Ferrocenylbutanol | TCDI (grinding) | Corresponding dithiocarbonate | Not specified |

Alternative Reductive Deoxygenation Strategies

While radical-mediated deoxygenations are the most prevalent methods for the reduction of this compound-derived intermediates, research into alternative, non-tin-based, and non-radical strategies is ongoing. One such alternative involves the use of lithium aluminum hydride for the deoxygenation of diols that have been converted to their thiocarbonyl derivatives using TCDI. This suggests a potential for hydride-based reducing agents to effect the reductive cleavage of the C-O bond in these systems, likely proceeding through a different, non-radical mechanism. However, detailed mechanistic studies and the broader applicability of this approach to a wide range of alcohol-derived thiocarbonyl imidazolides remain areas for further investigation.

Reactions with Nitrogen Nucleophiles: Amines, Hydrazines, and Amides

The reactivity of this compound towards nitrogen-based nucleophiles is a cornerstone of its synthetic utility. The electron-deficient thiocarbonyl carbon of TCDI is readily attacked by the lone pair of electrons on the nitrogen atom, leading to the displacement of one or both imidazole groups and the formation of a new carbon-sulfur double bond. This reactivity has been harnessed for the synthesis of a variety of important nitrogen and sulfur-containing compounds.

Formation of Thioureas from Primary and Secondary Amines

This compound serves as an efficient reagent for the synthesis of both symmetrical and unsymmetrical thioureas from primary and secondary amines. The reaction proceeds through the sequential displacement of the two imidazole groups by the amine nucleophile.

The general mechanism involves the initial attack of a primary or secondary amine on the thiocarbonyl carbon of TCDI, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of an imidazole molecule and the formation of a thiocarbamoyl-imidazole intermediate. A second molecule of the same or a different amine can then react with this intermediate to afford the corresponding thiourea (B124793).

A notable application of this methodology is the synthesis of N,N'-bis(2-dialkylaminophenyl)thioureas. nih.gov For instance, the reaction of 1,1'-thiocarbonyldiimidazole (B131065) with two equivalents of 2-amino-N,N'-dimethylaniline or 2-amino-N,N'-diethylaniline in dichloromethane (B109758) at 323 K furnishes the corresponding symmetrical thioureas in good yields. nih.gov

| Amine | Product | Reaction Conditions | Reference |

| 2-Amino-N,N'-dimethylaniline | N,N′-Bis[2-(dimethylamino)phenyl]thiourea | CH₂Cl₂, 323 K, overnight | nih.gov |

| 2-Amino-N,N'-diethylaniline | N,N′-Bis[2-(diethylamino)phenyl]thiourea | CH₂Cl₂, 323 K, overnight | nih.gov |

Furthermore, a two-step synthesis allows for the preparation of unsymmetrical thioureas. This involves the reaction of TCDI with a secondary amine in the first step to form a thiocarbamoyl-imidazole intermediate, which is then reacted with ammonia (B1221849) in a second step to yield the final thiourea product. nih.gov This method is particularly useful when steric hindrance from the secondary amine prevents the direct formation of the symmetrical thiourea. nih.gov

Synthesis of N-Thiocarbamoyl Compounds

This compound is a versatile reagent for the synthesis of various N-thiocarbamoyl compounds, including thioamides and thiocarbamates. wikipedia.org These compounds are of significant interest in medicinal chemistry and materials science.

The synthesis of thiocarbamates can be achieved through the reaction of TCDI with an amine to form a thiocarbamoyl-imidazole intermediate, which can then be intercepted by an alcohol. Alternatively, activating TCDI with an alkylating agent like iodomethane (B122720) after reaction with a secondary amine forms a thiocarbamoylimidazolium salt. These salts are highly reactive and can readily react with a variety of nucleophiles, including alcohols and thiols, to produce the corresponding thiocarbamates and dithiocarbamates. organic-chemistry.orgresearchgate.net

The synthesis of thioamides using TCDI typically involves the reaction with a primary or secondary amine to form a thiocarbamoyl derivative, which can then be further manipulated. While direct conversion of amides to thioamides using TCDI is not a commonly reported method, the reagent's ability to form thioamides from amines highlights its role as a thiocarbonyl transfer agent.

Preparation of Isothiocyanates from Primary Amines

One of the well-established applications of this compound is the conversion of primary amines to isothiocyanates. This transformation is a key step in the synthesis of many biologically active compounds and is a milder alternative to the use of hazardous reagents like thiophosgene (B130339).

The reaction proceeds by the initial formation of a thiocarbamoyl-imidazole intermediate upon treatment of the primary amine with TCDI. This intermediate can then undergo elimination of the second imidazole moiety to furnish the isothiocyanate product. The reaction is often carried out in an inert solvent such as dichloromethane.

Cyclization Reactions with Diamines and Related Polyfunctional Nitrogen Compounds

While the use of the oxygen analog, carbonyldiimidazole (CDI), in cyclization reactions with diamines to form cyclic ureas is well-documented, specific examples of this compound facilitating the cyclization of simple diamines to form cyclic thioureas are not extensively reported in the readily available literature. However, the reactivity of TCDI with polyfunctional nitrogen compounds has been demonstrated in the ring closure of o-aminoarylsulfonamides. This reaction highlights the potential of TCDI to act as a cyclizing agent by bridging two nucleophilic nitrogen centers. Further research is needed to explore the broader applicability of TCDI in the synthesis of a wider range of nitrogen-containing heterocyclic thioureas.

Reactions with Carbon Nucleophiles and Organometallic Reagents

The electrophilic nature of the thiocarbonyl carbon in this compound suggests potential reactivity towards carbon-based nucleophiles and organometallic reagents. However, detailed studies on these reactions are not as prevalent as those involving nitrogen and oxygen nucleophiles.

Formation of Ketene (B1206846) Dithioacetals and Related Thiocarbonyl Compounds

The reaction of this compound with carbon nucleophiles such as active methylene (B1212753) compounds (e.g., malonates, cyanoacetates) or phosphorus ylides (Wittig reagents) for the direct synthesis of ketene dithioacetals or related thiocarbonyl compounds is not well-documented in the scientific literature. Similarly, reports on the reaction of TCDI with organometallic reagents like Grignard or organolithium reagents to form thioketones are scarce.

While the oxygen analog, carbonyldiimidazole (CDI), is known to react with Wittig reagents and Grignard reagents, a direct parallel for such reactivity with TCDI has not been established in the reviewed literature. wikipedia.org The synthesis of ketene dithioacetals typically proceeds through other established methods, such as the reaction of active methylene compounds with carbon disulfide followed by alkylation. The exploration of TCDI's reactivity with carbon nucleophiles and organometallic reagents remains an area with potential for future investigation.

Reactivity with Enolates and Other Activated Methylene Compounds

The reactivity of 1,1'-thiocarbonyldiimidazole (TCDI) with carbon nucleophiles such as enolates and other activated methylene compounds is not extensively documented in scientific literature. However, insights can be drawn from its oxygen analog, 1,1'-carbonyldiimidazole (B1668759) (CDI). CDI is known to react with malonic acid derivatives, inducing a mild decarboxylation at room temperature to generate a carbonyl imidazole intermediate. nih.gov This intermediate can then react further with various nucleophiles in a one-pot process. nih.gov

Coupling Reactions with Organometallic Reagents

The application of this compound in coupling reactions with a broad range of common organometallic reagents, such as Grignard or organolithium reagents, is not widely reported. By contrast, the oxygen analog, carbonyldiimidazole (CDI), is known to react with Grignard reagents to produce ketones. wikipedia.org

However, specific examples of TCDI coupling with certain organometallic compounds have been described. An efficient and simple route for the synthesis of various ferrocenyl derivatives involves the reaction of ferrocenylcarbinols with TCDI. chemicalbook.com This reaction proceeds by grinding the two reactants together at room temperature. chemicalbook.com For instance, the reaction of ferrocenylmethanol with TCDI yields S,S-bis(ferrocenylmethyl)dithiocarbonate. chemicalbook.com

Table 1: Coupling Reactions of TCDI with Ferrocenylcarbinols

| Ferrocenylcarbinol Substrate | Product | Reference |

|---|---|---|

| Ferrocenylmethanol | S,S-bis(ferrocenylmethyl)dithiocarbonate | chemicalbook.com |

| 1-Ferrocenyl-1-phenylmethanol | Corresponding thiocarbonate derivative | chemicalbook.com |

| 1-Ferrocenylbutanol | Corresponding thiocarbonate derivative | chemicalbook.com |

| 4-Ferrocenylphenol | Corresponding thiocarbonate derivative | chemicalbook.com |

| 6-Ferrocenylhexan-1-ol | Corresponding thiocarbonate derivative | chemicalbook.com |

Synthesis of Sulfur-Containing Heterocyclic Compounds

This compound is a key reagent for the synthesis of cyclic thiocarbonyl compounds, serving as a thiocarbonyl group donor in cyclization reactions with difunctional substrates.

Cyclic Thionocarbamates: A prominent application of TCDI is in the Corey-Winter olefin synthesis, where it reacts with vicinal diols to form cyclic thionocarbonates (specifically 1,3-dioxolane-2-thiones). chemicalbook.com This reaction is a critical step in the stereospecific deoxygenation of diols to alkenes. chemicalbook.com

Cyclic Thioureas: TCDI is also employed in the synthesis of cyclic thioureas. It reacts with diamines, providing the thiocarbonyl moiety to form the heterocyclic ring. For example, TCDI is used for the cyclization of immobilized o-phenylenediamine (B120857) to furnish benzimidazole-2-thiones. nih.gov It has also been used in the solid-phase synthesis of more complex cyclic thiourea derivatives from vicinal triamines. mdpi.com

Table 2: Synthesis of Cyclic Thiocarbonyl Compounds using TCDI

| Substrate | Reagent | Product Type | Application/Significance | Reference |

|---|---|---|---|---|

| Vicinal Diols | TCDI | Cyclic Thionocarbonate | Intermediate in Corey-Winter olefin synthesis | chemicalbook.com |

| o-Phenylenediamines | TCDI | Benzimidazole-2-thione | Synthesis of benzimidazole (B57391) libraries | nih.gov |

The use of this compound for the specific construction of sulfur-bridged polycyclic systems is not well-documented in the surveyed scientific literature. While general methods exist for creating sulfur-bridged heterocycles, the application of TCDI as a key reagent in these specific synthetic strategies has not been reported. digitellinc.com

This compound serves as an efficient reagent for various ring-closing reactions to form sulfur-containing heterocycles beyond simple cyclic thioureas and thionocarbamates. The high reactivity of the thiocarbonyl group and the good leaving group nature of the imidazole moieties facilitate intramolecular cyclizations.

TCDI has been successfully used in the ring closure of vicinal triamines, which can contain a mix of primary, secondary, and tertiary amines. This has been applied in the solid-phase synthesis of fused bicyclic guanidines and triazepinediones. mdpi.com For instance, treatment of a resin-bound vicinal triamine with TCDI, followed by reaction with mercury acetate (B1210297), leads to bicyclic guanidines. mdpi.com In another example, TCDI facilitates the cyclization of an amino group with a guanidino group to form a triazepine scaffold. mdpi.com These methods are valuable in the generation of small-molecule libraries for drug discovery. mdpi.com

While its oxygen analog, CDI, has been reported for the cyclization of amino alcohols to form N-heterocycles like azetidines, pyrrolidines, and piperidines, specific and analogous applications of TCDI for these transformations are less common in the literature. nih.govorganic-chemistry.orgacsgcipr.org

This compound as a Precursor for Thioacylation and Related Functional Group Introductions

This compound is a widely recognized thioacylating agent, valued as a safer and more manageable alternative to the highly toxic and volatile thiophosgene. wikipedia.org The imidazole groups on TCDI are easily displaced by nucleophiles, allowing for the efficient transfer of the thiocarbonyl (C=S) group to various substrates, including alcohols and amines. wikipedia.org

The mechanism of thioacylation involves the nucleophilic attack of a substrate (e.g., an alcohol or amine) on the central carbon of TCDI, leading to the displacement of one imidazole group to form a reactive intermediate (e.g., an imidazole-1-thiocarbonyl derivative). This intermediate can then be attacked by another nucleophile or undergo further transformations. Recent studies have also identified that the imidazole byproduct can act as a nucleophilic catalyst, accelerating the TCDI-mediated coupling reaction in a process known as autocatalysis. acs.org

A significant application of TCDI in this context is the Barton-McCombie deoxygenation of secondary alcohols. The alcohol is first treated with TCDI to form an imidazole-1-thiocarbonyl derivative (a thiocarbonylimidazolide), which is then subjected to radical-initiated reduction with a reagent like tributyltin hydride to replace the hydroxyl group with a hydrogen atom. chemicalbook.com This reaction is performed under neutral or near-neutral conditions, making it tolerant of many functional groups.

Furthermore, TCDI is used for the synthesis of thioamides and thiocarbamates from the corresponding amines. wikipedia.org This reactivity is foundational to its use in forming the cyclic thioureas and thionocarbamates discussed previously and extends to the synthesis of acyclic analogs.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| 1,1'-Thiocarbonyldiimidazole (TCDI) |

| 1,1'-Carbonyldiimidazole (CDI) |

| β-Keto esters |

| 1,3-Diketones |

| Ferrocenylmethanol |

| S,S-bis(ferrocenylmethyl)dithiocarbonate |

| 1-Ferrocenyl-1-phenylmethanol |

| 1-Ferrocenylbutanol |

| 4-Ferrocenylphenol |

| 6-Ferrocenylhexan-1-ol |

| 1,1′-Ferrocenedimethanol |

| Cyclic thionocarbonates |

| 1,3-Dioxolane-2-thione |

| Alkenes |

| Cyclic thioureas |

| Benzimidazole-2-thiones |

| Bicyclic guanidines |

| Triazepinediones |

| Azetidines |

| Pyrrolidines |

| Piperidines |

| Thiophosgene |

| Imidazole |

| Tributyltin hydride |

| Thioamides |

| Thiocarbamates |

Thioacylation of Nucleophiles

This compound (TCDI) serves as a highly effective thioacylating agent, reacting with a variety of nucleophiles to introduce a thiocarbonyl group (C=S). chemicalbook.comlifechempharma.comwikipedia.org Its reactivity stems from the facile displacement of the imidazole leaving groups, making it a safer and more manageable alternative to highly toxic reagents like thiophosgene. lifechempharma.comwikipedia.org The primary applications in this context are the synthesis of thioamides, thiocarbamates, and related sulfur-containing compounds. lifechempharma.comwikipedia.org

The reaction typically proceeds by the nucleophilic attack of an amine, alcohol, or thiol on the central thiocarbonyl carbon of TCDI. This is followed by the sequential departure of the two imidazole moieties. The process is generally efficient and occurs under mild conditions.

Amines: Primary and secondary amines react readily with TCDI to form thioamides. This transformation is a cornerstone in the synthesis of peptides and other biologically active molecules where the amide bond is replaced by its thioamide isostere.

Alcohols: Alcohols react with TCDI to yield O-alkyl thionocarbamates (or thiocarbamates). These intermediates are particularly important in deoxygenation reactions. lifechempharma.com

Thiols: The reaction of TCDI with thiols provides dithiocarbamates, which are valuable in various synthetic applications, including as chain transfer agents in polymerization processes. sigmaaldrich.com

The general scope of the thioacylation of various nucleophiles with this compound is summarized in the table below.

| Nucleophile (R-XH) | Substrate Class | Product | Product Class |

| R-NH₂ / R₂NH | Primary/Secondary Amine | R-C(=S)NHR' / R-C(=S)NR'₂ | Thioamide |

| R-OH | Alcohol | R-O-C(=S)-Im | Imidazole-1-thiocarbonyl derivative |

| R-SH | Thiol | R-S-C(=S)-Im | Imidazole-1-carbodithioate |

Table 1: Thioacylation of Nucleophiles using this compound (TCDI). R represents an organic substituent, and Im represents the imidazole group.

Introduction of C=S Functionality into Complex Molecular Architectures

This compound is a key reagent for installing thiocarbonyl functionality into complex molecules, primarily through two powerful named reactions: the Barton-McCombie deoxygenation and the Corey-Winter olefin synthesis. These methods allow for the transformation of hydroxyl groups into other functionalities, leveraging the unique reactivity of the thiocarbonyl intermediate.

Barton-McCombie Deoxygenation: This reaction provides a method for the deoxygenation of alcohols. lifechempharma.comwikipedia.org The alcohol is first treated with TCDI to form an imidazole-1-thiocarbonyl derivative. lifechempharma.com This intermediate is then subjected to a radical-initiated reduction, typically using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), to replace the hydroxyl group with a hydrogen atom. lifechempharma.com The use of TCDI is particularly effective for primary alcohols. nih.gov This reaction has been applied in the total synthesis of complex natural products, such as in a synthetic route toward pallescensin B. nih.gov

Corey-Winter Olefin Synthesis: This reaction converts 1,2-diols into olefins in a stereospecific manner. lifechempharma.comwikipedia.org The diol is first reacted with TCDI to form a cyclic thionocarbonate. sigmaaldrich.com This intermediate is then treated with a phosphite (B83602) reagent, such as trimethyl phosphite, which desulfurizes the thionocarbonate to yield the corresponding olefin. nih.gov The stereochemistry of the resulting alkene is dependent on the stereochemistry of the starting diol; cis-diols afford cis-alkenes, and trans-diols afford trans-alkenes. nih.gov TCDI is widely used in this sequence as a safe substitute for thiophosgene. wikipedia.orgnih.gov

Strategic Uses of this compound in Natural Product Synthesis

Key Steps in the Total Synthesis of Sulfur-Containing Natural Products

The unique reactivity of this compound has been harnessed in the total synthesis of several complex, sulfur-containing natural products. Its ability to efficiently install a thiocarbonyl group under mild conditions makes it an invaluable tool for late-stage functionalization and the construction of key structural motifs.

A prominent example is found in the synthesis of hapalindole-type alkaloids. In the total synthesis of ent-12-epi-hapalindole D and hapalindole Q, TCDI was employed in a critical step to introduce the isothiocyanate functional group. nih.govscribd.com Specifically, a precursor containing a primary amine was treated directly with TCDI. nih.gov This reaction converted the amine into the target isothiocyanate, completing the synthesis of the natural product. nih.gov This step highlights the strategic use of TCDI to install a sulfur- and nitrogen-containing functional group in a single, efficient transformation on a complex molecular scaffold. The use of TCDI was also noted as a reagent in the enantioselective total synthesis of (+)-hapalindole Q, 12-epi-fischerindole U, and welwitindolinone A. sigmaaldrich.comsigmaaldrich.com

| Natural Product Family | Precursor Functional Group | Reagent | Installed Functional Group | Reference |

| Hapalindoles | Primary Amine | This compound (TCDI) | Isothiocyanate | nih.gov |

Table 2: Application of TCDI in the Synthesis of Hapalindole-Type Natural Products.

Installation of Precursors for Downstream Chemical Transformations

Beyond its role in directly forming the final thiocarbonyl-containing moiety of a natural product, TCDI is strategically used to install functional groups that serve as precursors for subsequent chemical transformations. The thiocarbonyl group itself is a versatile functional handle that can participate in various reactions.

In the context of the Barton-McCombie deoxygenation, the imidazole-1-thiocarbonyl derivative formed by the reaction of an alcohol with TCDI is a stable, isolable intermediate. lifechempharma.com This intermediate is specifically designed as a precursor for a subsequent radical-mediated deoxygenation. The installation of this thiocarbonyl group fundamentally alters the reactivity at that carbon center, transforming a polar C-O bond into a group susceptible to homolytic cleavage.

Similarly, in the Corey-Winter olefin synthesis, the cyclic thionocarbonate formed from a 1,2-diol and TCDI is a key precursor. sigmaaldrich.com Its formation is the strategic step that sets the stage for the stereospecific elimination to form the C=C double bond upon treatment with a desulfurization agent. In both cases, the initial reaction with TCDI does not represent the final transformation but is a crucial preparatory step that enables a powerful and selective downstream reaction.

Immobilization and Polymer-Supported this compound for Solid-Phase Synthesis

While the immobilization of this compound itself as a polymer-supported reagent is not extensively documented in widely available literature, the reagent has been successfully employed in solid-phase synthesis (SPS) protocols. In this approach, the substrate, rather than the reagent, is attached to a solid support.

One documented application involves the solid-phase synthesis of bis-2-imidazolidinethiones. nih.gov In this work, tripeptides were assembled on a solid support and then exhaustively reduced with borane (B79455) to generate resin-bound polyamines. nih.gov This polymer-supported substrate was then treated with a solution of this compound. The TCDI reacted with the amine groups on the resin-bound molecule to form cyclic thiourea structures. Subsequent cleavage from the solid support released the desired bis-cyclic thiourea product in good yield and purity. nih.gov

This example demonstrates the compatibility of TCDI with solid-phase methodologies. Its use allows for the efficient construction of complex heterocyclic structures on a polymer support, benefiting from the advantages of SPS such as simplified purification and the ability to drive reactions to completion using excess soluble reagents.

Spectroscopic and Structural Elucidation of Thiocarbonyl Diimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of thiocarbonyl diimidazole, revealing detailed information about the hydrogen, carbon, and nitrogen atoms within the molecule.

The ¹H NMR spectrum of this compound, which is symmetrical, displays three distinct signals corresponding to the three chemically non-equivalent protons on the imidazole (B134444) rings. These protons are designated as H2, H4, and H5.

The interpretation of the chemical shifts is based on the electronic environment of each proton. The H2 proton, situated between the two nitrogen atoms, is the most deshielded due to the inductive effect of the adjacent nitrogens and its position on the electron-deficient part of the ring. Consequently, it appears at the lowest field. The H4 and H5 protons are located further from the electron-withdrawing thiocarbonyl group and resonate at higher fields. By analogy with the closely related 1,1'-carbonyldiimidazole (B1668759), where the H2 proton appears at approximately 8.21 ppm and the H4/H5 protons appear between 7.25 and 7.55 ppm in CDCl₃, a similar pattern is expected for the thio-analogue. chemicalbook.com The electron-withdrawing nature of the thiocarbonyl group deshields all ring protons relative to unsubstituted imidazole.

A representative ¹H NMR spectrum from available spectral data shows signals typically observed in the aromatic region, consistent with the structure of two imidazole rings attached to a central thiocarbonyl carbon. chemicalbook.com The precise chemical shifts can vary slightly depending on the solvent used. A typical assignment of these signals is presented in the table below.

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| H2 | ~8.3 - 8.5 | Singlet (or narrow triplet) | Most deshielded proton, located between two nitrogen atoms. |

| H4 | ~7.6 - 7.8 | Singlet (or narrow triplet) | Deshielded proton on the imidazole ring. |

| H5 | ~7.1 - 7.3 | Singlet (or narrow triplet) | Least deshielded imidazole proton. |

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity may appear as narrow triplets due to coupling with adjacent protons.

The ¹³C NMR spectrum of this compound provides crucial information about the carbon framework of the molecule. Due to the molecule's symmetry, four distinct signals are expected: one for the thiocarbonyl carbon (C=S) and three for the imidazole ring carbons (C2, C4, and C5).

The most notable feature of the spectrum is the chemical shift of the thiocarbonyl carbon. The C=S group is significantly deshielded and resonates at a very low field, typically in the range of 180-210 ppm. chemicalbook.com This is a characteristic feature of thiocarbonyl compounds and is attributed to the paramagnetic contribution to the shielding tensor, which is larger for sulfur than for oxygen. researchgate.net For instance, in related 2-thiohydantoin (B1682308) derivatives, the C=S carbon signal appears around 184.5 ppm.

The three carbons of the imidazole ring resonate in the aromatic region, generally between 115 and 140 ppm. The C2 carbon, positioned between the two nitrogen atoms, is typically the most deshielded of the ring carbons. The C4 and C5 carbons appear at higher fields. The specific assignments can be confirmed using advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). rsc.org

| Carbon Position | Typical Chemical Shift (δ, ppm) | Interpretation |

| C=S | ~183 | Highly deshielded thiocarbonyl carbon. |

| C2 | ~137 | Most deshielded imidazole ring carbon, between two nitrogens. |

| C4 | ~130 | Imidazole ring carbon. |

| C5 | ~117 | Most shielded imidazole ring carbon. |

Note: The chemical shifts are approximate values derived from spectral databases and can vary with experimental conditions. chemicalbook.com

Heteronuclear NMR studies, particularly ¹⁵N NMR, offer deeper insights into the electronic structure of this compound, although specific experimental data for this compound is not widely published. The molecule contains two distinct nitrogen environments: the "pyrrole-like" nitrogen (N1) directly bonded to the thiocarbonyl group, and the "pyridine-like" nitrogen (N3) with a lone pair in the plane of the ring.

Based on data for similar heterocyclic systems, these two nitrogen atoms are expected to have significantly different ¹⁵N chemical shifts. Pyrrole-like nitrogens in five-membered rings typically resonate in the range of 160-260 ppm, while thioamides exhibit signals between 135-160 ppm relative to nitromethane. The N1 nitrogen in this compound would be expected in the thioamide region, while the N3 nitrogen would be expected in the pyridine-like region (245-520 ppm), providing unambiguous confirmation of the N-acyl linkage and the integrity of the imidazole rings.

³³S NMR spectroscopy is generally challenging due to the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus, which leads to very broad signals. However, if obtained, the ³³S chemical shift would provide direct information about the electronic environment of the sulfur atom in the thiocarbonyl group, which is central to the molecule's reactivity.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within this compound. These two techniques are complementary; vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. spectroscopyonline.comnih.gov

The identification of the thiocarbonyl (C=S) stretching vibration is a key aspect of the vibrational analysis of this compound. Unlike the carbonyl (C=O) stretch, which typically appears as a strong, sharp band in a well-defined region (1650-1800 cm⁻¹), the C=S stretch is often weaker in the IR spectrum and can be highly coupled with other vibrations, such as C-N stretching and N-C=S bending modes. This coupling causes the C=S stretching frequency to appear over a broad range, typically between 800 and 1400 cm⁻¹.

For compounds containing a thioamide-like linkage (-N-C(=S)-N-), the C=S stretching vibration is often identified in the 1200-1300 cm⁻¹ region. This band is expected to be of medium to strong intensity in the Raman spectrum. A normal coordinate analysis would be required for a definitive assignment of this vibrational mode. scholaris.ca

The IR and Raman spectra of this compound are also characterized by the vibrational modes of the two imidazole rings. These vibrations provide a spectral fingerprint for the heterocyclic portion of the molecule. Key vibrational modes for the imidazole ring include:

C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, usually in the 3100-3150 cm⁻¹ region.

Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N double bonds within the imidazole ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net These are often strong in both IR and Raman spectra.

Ring Breathing and Deformations: In-plane ring bending and "breathing" modes, which involve the entire ring, are found in the fingerprint region between 800 and 1300 cm⁻¹.

Out-of-Plane Bending: C-H out-of-plane bending vibrations typically appear as strong bands in the IR spectrum between 700 and 900 cm⁻¹.

The specific frequencies of these vibrations can be influenced by the substitution of the thiocarbonyl group on the N1 nitrogen, which alters the electronic distribution within the ring. uu.nl

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3150 | IR, Raman |

| Imidazole Ring Stretch (C=C, C=N) | 1400 - 1600 | IR, Raman |

| Thiocarbonyl (C=S) Stretch | 1200 - 1300 | IR, Raman (often stronger) |

| Imidazole Ring Breathing/Deformation | 800 - 1300 | IR, Raman |

| C-H Out-of-Plane Bending | 700 - 900 | IR (often stronger) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for the structural elucidation of compounds like this compound, providing information on molecular weight and structural features through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by measuring its mass with very high accuracy. iaph.es For this compound, which has a chemical formula of C₇H₆N₄S, the theoretical monoisotopic mass can be calculated with high precision. sigmaaldrich.comnih.gov

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure m/z values to within a few parts per million (ppm). rsc.orglcms.cz This level of accuracy allows for the unambiguous confirmation of a compound's elemental formula by comparing the experimentally measured accurate mass with the calculated theoretical mass. uci.edu For the protonated molecule of this compound, [M+H]⁺, the high-resolution measurement would distinguish its formula from other potential combinations of atoms that might have the same nominal mass.

| Property | Value |

| Chemical Formula | C₇H₆N₄S |

| Theoretical Monoisotopic Mass | 178.031317 Da |

| Theoretical [M+H]⁺ Mass | 179.03860 Da |

| Typical HRMS Accuracy | < 5 ppm |

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, particularly in tandem MS/MS experiments, a specific precursor ion (such as the molecular ion of this compound) is selected and subjected to fragmentation, often through collision-induced dissociation (CID). nih.govrsc.org The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Analyzing these fragmentation patterns is a cornerstone of structural elucidation. news-medical.net

While detailed experimental fragmentation data for this compound is not extensively published, a theoretical pattern can be predicted based on its structure. The bonds between the central thiocarbonyl carbon and the nitrogen atoms of the imidazole rings are likely points of cleavage. The fragmentation would likely involve the loss of one or both imidazole moieties.

Key predicted fragmentation pathways include:

Loss of an imidazole radical: Cleavage of a C-N bond could lead to the loss of an imidazole radical (C₃H₃N₂•), resulting in a characteristic fragment ion.

Formation of an imidazolyl cation: The charge could also be retained on the imidazole fragment, resulting in an imidazolyl cation.

Loss of thiocyanate (B1210189): Fragmentation could also involve rearrangement and loss of a thiocyanate group (SCN•).

The detection of these specific fragment masses helps to confirm the connectivity of the atoms within the this compound molecule.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral/Radical | Proposed Fragment Structure |

| 178.03 ([M]⁺•) | 111.02 | C₃H₃N₂• | Imidazolyl-C=S⁺ |

| 178.03 ([M]⁺•) | 67.03 | C₄H₃N₂S• | Imidazolyl Cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structural properties of this compound and its derivatives. mdpi.com

Bond Lengths and Angles of the this compound Framework

The crystal structure of this compound reveals the precise geometry of its molecular framework. The central thiocarbonyl group (C=S) is connected to two planar imidazole rings through C-N bonds. The bond lengths and angles are consistent with the hybridisation of the atoms involved. The C=S double bond is significantly longer than a C=O double bond found in its analogue, carbonyldiimidazole, reflecting the larger atomic radius of sulfur. The C-N bonds connecting the thiocarbonyl group to the imidazole rings exhibit partial double-bond character due to resonance.

Note: As a specific crystal structure for this compound itself is not publicly available, the following table presents typical or expected values based on related thiourea (B124793) and imidazole structures found in crystallographic databases.

| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |

| C=S | 1.65 - 1.71 | N-C-N | 114 - 118 |

| C-N (thiocarbonyl-imidazole) | 1.35 - 1.40 | N-C=S | 121 - 123 |

| N-C (within imidazole) | 1.32 - 1.38 | C-N-C (within imidazole) | 107 - 110 |

| C-C (within imidazole) | 1.35 - 1.37 |

Molecular Conformation and Intermolecular Interactions

Intermolecular interactions play a key role in the packing of molecules within the crystal lattice. nih.gov For this compound, these interactions would primarily consist of weak C-H···N and C-H···S hydrogen bonds. Additionally, π-π stacking interactions between the aromatic imidazole rings of adjacent molecules may contribute to the stability of the crystal structure. These non-covalent forces dictate the macroscopic properties of the crystalline material.

Structural Characterization of this compound Adducts and Reaction Intermediates

X-ray crystallography is a vital tool for characterizing the products and intermediates of reactions involving this compound. As a versatile reagent, it is used in the synthesis of various heterocyclic compounds. mdpi.comrsc.org

For instance, in reactions where this compound serves as a thiocarbonyl transfer agent, it can react with dinucleophiles to form new heterocyclic rings. One such example is the synthesis of 1,3,4-thiadiazol-2(3H)-thiones from acyclic adducts. rsc.orgju.edu.jo The unambiguous structural confirmation of the resulting thiadiazole products is often achieved through single-crystal X-ray diffraction. This analysis verifies the proposed reaction mechanism and confirms the connectivity of the newly formed ring system, solidifying the role of this compound in the synthetic pathway. Similarly, it has been used in the synthesis of 5-arylimino-1,3,4-thiadiazole derivatives, where X-ray crystallography was essential to prove the final structure and distinguish between possible isomers. mdpi.com The study of such reaction products provides indirect but crucial structural insight into the reactivity of the this compound molecule itself.

Computational and Theoretical Studies on Thiocarbonyl Diimidazole Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Mapping

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for mapping the potential energy surfaces of chemical reactions. By calculating the electronic energy of a system as a function of its electron density, DFT allows researchers to identify and characterize the structures of reactants, transition states, intermediates, and products along a reaction coordinate.

In the context of TCDI-mediated reactions, DFT calculations are employed to elucidate mechanistic pathways. For instance, in TCDI-mediated coupling reactions, such as the formation of thioureas or thioamides, DFT can map out the stepwise process. This includes the initial nucleophilic attack on the thiocarbonyl carbon, the departure of the first imidazole (B134444) leaving group, the subsequent reaction with a second nucleophile, and the final release of the second imidazole group. A recent study on TCDI-mediated couplings of aniline (B41778) utilized a DFT-based computational model to explore the mechanism of imidazole autocatalysis, proposing that imidazole acts as a nucleophilic catalyst to form a more reactive cationic TCDI species acs.org.

The primary output of these studies is a reaction energy profile, which plots the relative energies of all species involved. The energy barriers (activation energies) calculated for each transition state provide quantitative information about the feasibility and rate of each step. By comparing the energy barriers of competing pathways, chemists can predict which reaction mechanism is most likely to occur under a given set of conditions.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical TCDI-Mediated Reaction

| Species | Description | Relative Energy (kcal/mol) |

| R + TCDI | Reactants (Nucleophile + TCDI) | 0.0 |

| TS1 | First Transition State | +15.2 |

| INT1 | Acyl-imidazolium Intermediate | -5.4 |

| TS2 | Second Transition State | +12.8 |

| P + Im- | Products + Imidazole Anion | -20.7 |

This table represents typical data obtained from DFT calculations, illustrating the energetic landscape of a reaction pathway.

Molecular Orbital Analysis and Electronic Structure Characterization of Thiocarbonyl Diimidazole

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These frontier molecular orbitals (FMOs) govern how a molecule interacts with other reagents.

For this compound, the LUMO is expected to be localized primarily on the π* orbital of the C=S thiocarbonyl group. This makes the central carbon atom highly electrophilic and susceptible to attack by nucleophiles. The energy of the LUMO is a key indicator of the molecule's reactivity as an electrophile; a lower LUMO energy corresponds to greater reactivity.

The HOMO, conversely, would likely involve contributions from the lone pair electrons on the sulfur atom and the π systems of the imidazole rings. The energy of the HOMO reflects the molecule's ability to act as a nucleophile or electron donor. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and electronic excitability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational software can visualize these orbitals and calculate their respective energies, providing a quantitative basis for predicting reactivity. Analysis of the MO coefficients can pinpoint the specific atoms that are most involved in these frontier orbitals, thus identifying the likely sites of reaction.

Table 2: Hypothetical Frontier Molecular Orbital Energies for TCDI

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Higher energy unoccupied orbital |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital (Acceptor) |

| HOMO | -6.5 | Highest Occupied Molecular Orbital (Donor) |

| HOMO-1 | -7.2 | Lower energy occupied orbital |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity |

This table provides an example of the kind of data generated from a molecular orbital analysis to characterize a molecule's electronic structure.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in TCDI-Mediated Reactions

Reactivity: By calculating and comparing the activation energies for different potential reactants with TCDI, it is possible to predict which will react fastest. Conceptual DFT provides reactivity indices such as chemical hardness, electronic chemical potential, and electrophilicity, which can be used to rank the reactivity of a series of substrates without calculating the full reaction pathway researchgate.net.

Regioselectivity: In reactions with unsymmetrical nucleophiles, TCDI can lead to different constitutional isomers. For example, in the acylation of a molecule with multiple potential nucleophilic sites, DFT calculations can determine the transition state energies for attack at each site. The pathway with the lower energy barrier will correspond to the major regioisomer observed experimentally. Machine learning models, trained on quantum mechanical descriptors, are also emerging as powerful tools for rapidly predicting regioselectivity in substitution reactions mit.edu.

Stereoselectivity: When new stereocenters are formed in a TCDI-mediated reaction, computational models can predict which stereoisomer will be favored. This is achieved by calculating the energies of the diastereomeric transition states leading to the different products. The energy difference between these transition states, even if small, can translate to a high degree of stereoselectivity. For example, in the TCDI-mediated Corey-Winter olefin synthesis, calculations can model the transition states for the syn-elimination step to explain the observed stereospecificity.

Quantum Chemical Models for Understanding Imidazole Leaving Group Effects

The effectiveness of TCDI as a thiocarbonyl transfer agent hinges on the ability of the imidazole rings to function as good leaving groups. Quantum chemical models are instrumental in understanding this phenomenon at an electronic level. The imidazole groups are readily displaced during reactions wikipedia.orglifechempharma.com.